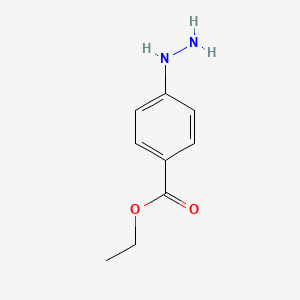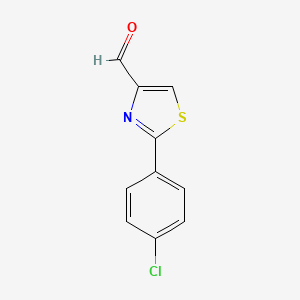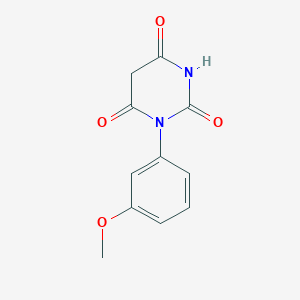
1-(3-甲氧基苯基)-1,3-二嗪烷-2,4,6-三酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves the reaction of diazonium salts with mixtures containing ethylenediamine and formaldehyde or similar bicyclic structures, leading to the formation of bis-triazenes and imidazolidines with complex NMR spectra and distinct diastereotopic methylene groups . The synthesis of diazaphospholidine derivatives is also discussed, with solvolytic behavior and X-ray crystallography used to determine the structure and reactivity of these compounds .
Molecular Structure Analysis
X-ray crystallography has been a crucial tool in determining the molecular structures of these compounds. For instance, the tetraazabicyclic cage of bis-triazenes shows a folded structure with pi-pi stacking interactions between aryl groups . The diazaphospholidine derivatives exhibit a high degree of coplanarity in the ring, with resonance interactions between nitrogen atoms and the phosphoryl center . The 1,3-diazinane-2-thione ring system is not coplanar with the attached benzene and methoxyphenyl rings, indicating distinct spatial arrangements .
Chemical Reactions Analysis
The reactivity of these compounds varies, with methanolysis leading to cleavage of imide P–N bonds in diazaphospholidine derivatives . The reaction of diamino-naphthoquinone with acetoacetic ester results in the addition of methanol to the diazepine ring . These reactions highlight the diverse reactivity patterns that can be expected from compounds containing diazinane rings and related structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their molecular structures and intermolecular interactions. Hydrogen bonding plays a significant role in the crystal structures, as seen in the intermolecular O–H...S, N–H...S, N–H...O, and C–H...S hydrogen bonds . The intermolecular interactions in azines, including C–H...O, C–H...N, C–H...π, and π...π interactions, contribute to the formation of various structural motifs such as sheets, chains, and three-dimensional structures .
科学研究应用
结构表征和晶体学
对与“1-(3-甲氧基苯基)-1,3-二嗪烷-2,4,6-三酮”在结构上相关的化合物的研究通常涉及详细的结构分析。例如,对 4-羟基-6-(4-甲氧基苯基)-4-苯基-1,3-二嗪烷-2-硫酮的研究揭示了二嗪烷环系与连接的苯环和甲氧基苯环之间的非共面构型,其特征在于显着的二面角。该化合物的晶体结构进一步由各种分子间氢键模式定义 (Devarajegowda, H. C.、Roopashree, K.、Mohammed, I.、Mahalakshmi 和 Sankolli, Ravish,2011)。这种详细的结构分析为理解这些化合物的分子相互作用和稳定性提供了基础,为它们在材料科学和有机合成中的应用铺平了道路。
有机合成
结构类似于“1-(3-甲氧基苯基)-1,3-二嗪烷-2,4,6-三酮”的化合物已对其反应性和在有机合成中的潜在应用进行了研究。一项值得注意的研究涉及重氮的氧化,证明了甲氧基等取代基对反应途径的影响,导致二芳基甲烷衍生物或 C-偶氮键断裂产物的形成。这项研究突出了这些化合物的化学多功能性以及它们在合成复杂有机分子中的潜力 (Razus, A.、Nitu, C.、Pavel, Claudia、Ciuculescu, Crinu、Cîmpeanu, V.、Stanciu, C. 和 Power, P.,2005)。
光伏研究
在基于聚合物的太阳能电池领域,对 1-(3-甲氧基苯基)-1,3-二嗪烷-2,4,6-三酮及其衍生物等化合物的研究已导致高效太阳能电池的开发。涉及与甲氧基羰基相关的材料的 P3HT:PCBM 研究报告称,能量转换效率高达约 5%。这强调了此类化合物在提高光伏器件性能中的作用,为可再生能源技术的发展做出了贡献 (Dang, M.、Hirsch, L. 和 Wantz, G.,2011)。
安全和危害
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also involve determining appropriate safety precautions for handling the compound.
未来方向
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a newly synthesized or less-studied compound, some of this information may not be available. If you have a specific compound in mind that is well-studied, I would be happy to help you find more information about it.
属性
IUPAC Name |
1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-8-4-2-3-7(5-8)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTJQCRBOFCVHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367590 |
Source


|
| Record name | 1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
CAS RN |
192204-76-5 |
Source


|
| Record name | 1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

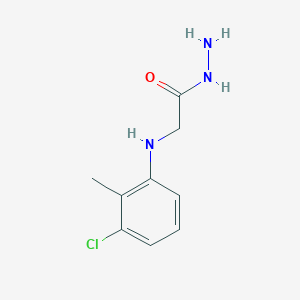
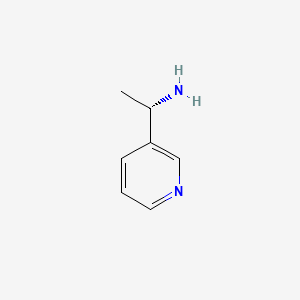
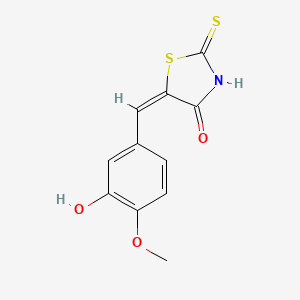
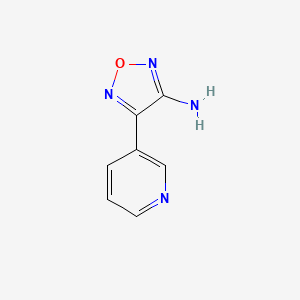
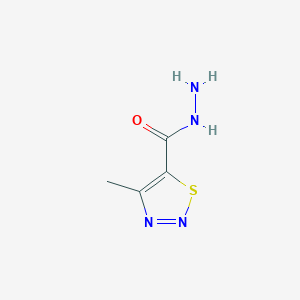
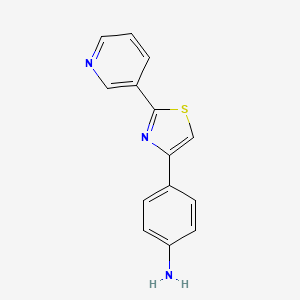
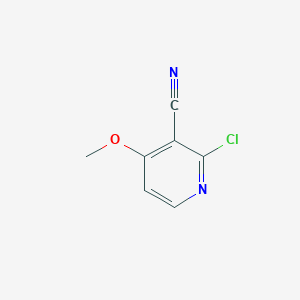
![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1349482.png)
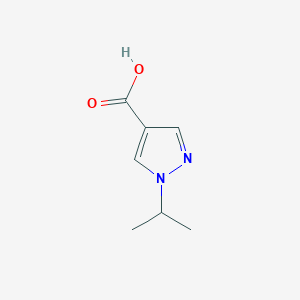
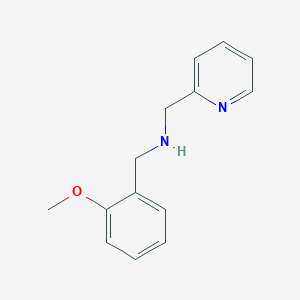
![4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1349489.png)
![2-[(4-methoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B1349490.png)
